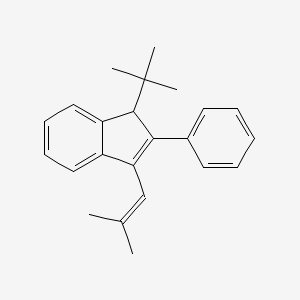
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene is a complex organic compound with a unique structure that combines a tert-butyl group, a methylprop-1-en-1-yl group, and a phenyl group attached to an indene backbone
Méthodes De Préparation
The synthesis of 1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Addition of the Methylprop-1-en-1-yl Group: This step involves a Wittig reaction or a similar olefination reaction to introduce the methylprop-1-en-1-yl group.
Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki coupling reaction using a phenylboronic acid and a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents like nitro, halogen, or alkyl groups.
Addition: The double bond in the methylprop-1-en-1-yl group can undergo addition reactions with halogens or hydrogen halides, forming dihalides or haloalkanes.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of new drugs.
Medicine: Potential pharmaceutical applications include the development of anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry: In material science, the compound can be used in the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparaison Avec Des Composés Similaires
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)-2-phenyl-1H-indene can be compared with similar compounds such as:
1-tert-Butyl-2-phenylindene: Lacks the methylprop-1-en-1-yl group, resulting in different reactivity and applications.
1-tert-Butyl-3-(2-methylprop-1-en-1-yl)indene:
2-Phenylindene: Lacks both the tert-butyl and methylprop-1-en-1-yl groups, leading to a simpler structure with different reactivity.
Propriétés
Numéro CAS |
62747-72-2 |
|---|---|
Formule moléculaire |
C23H26 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
1-tert-butyl-3-(2-methylprop-1-enyl)-2-phenyl-1H-indene |
InChI |
InChI=1S/C23H26/c1-16(2)15-20-18-13-9-10-14-19(18)22(23(3,4)5)21(20)17-11-7-6-8-12-17/h6-15,22H,1-5H3 |
Clé InChI |
HZDYZFOWQFYERI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=C(C(C2=CC=CC=C21)C(C)(C)C)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















